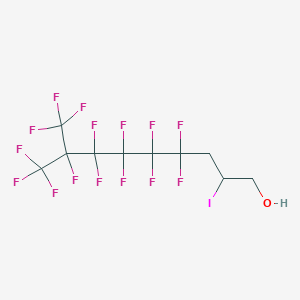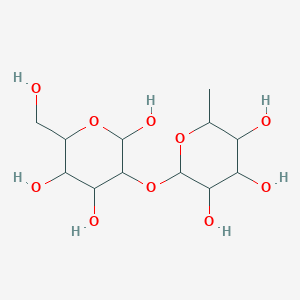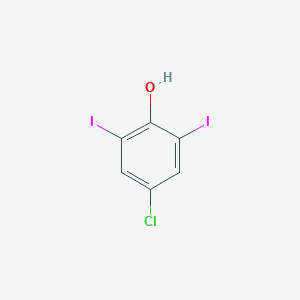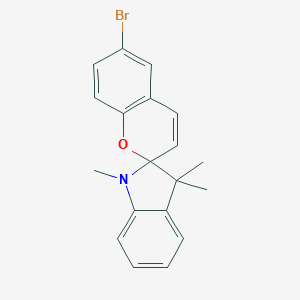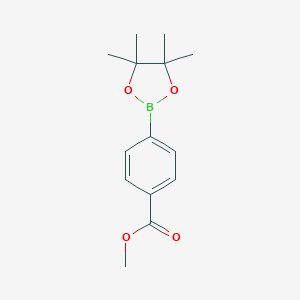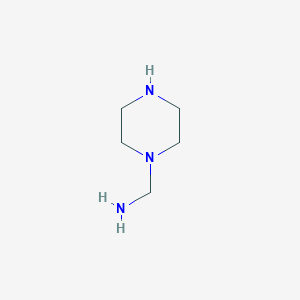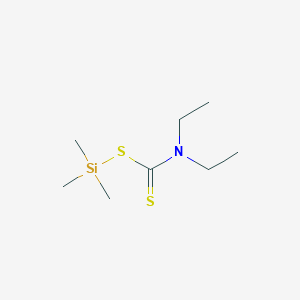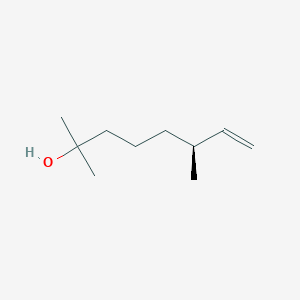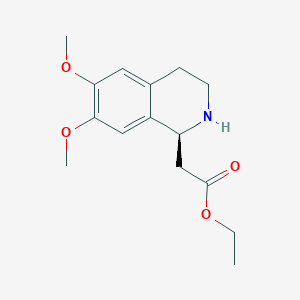
5-Allyl-2-phenoxyanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Allyl-2-phenoxyanisole is a chemical compound that has gained attention in scientific research due to its potential as an effective insecticide. This compound has been found to have a unique mechanism of action that targets the central nervous system of insects, making it a promising alternative to traditional insecticides. In
Mecanismo De Acción
The mechanism of action of 5-Allyl-2-phenoxyanisole involves the inhibition of acetylcholinesterase, an enzyme that is critical for normal nervous system function in insects. This inhibition leads to the accumulation of acetylcholine, a neurotransmitter, which causes hyperstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Biochemical and Physiological Effects:
In addition to its effects on the nervous system, 5-Allyl-2-phenoxyanisole has been found to have other biochemical and physiological effects. Studies have shown that this compound can disrupt the metabolism of insects, leading to decreased energy production and ultimately death. Additionally, 5-Allyl-2-phenoxyanisole has been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-Allyl-2-phenoxyanisole in lab experiments is its effectiveness against a wide range of insect species. This makes it a versatile tool for studying insect physiology and behavior. However, there are also limitations to its use, including the potential for non-specific effects on other enzymes and the need for careful handling due to its toxicity.
Direcciones Futuras
There are many potential future directions for research on 5-Allyl-2-phenoxyanisole. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its toxicity. Additionally, there is a need for further studies on the potential use of this compound as an antimicrobial agent and its effects on non-target organisms. Finally, research on the potential use of 5-Allyl-2-phenoxyanisole in the development of new insecticides and antibiotics is an exciting area of exploration.
Métodos De Síntesis
The synthesis of 5-Allyl-2-phenoxyanisole involves a multi-step process that begins with the reaction of allyl bromide with sodium phenoxyacetate. This reaction produces the intermediate compound, 2-phenoxyallyl acetate, which is then reacted with anisole in the presence of a base catalyst to yield 5-Allyl-2-phenoxyanisole. This synthesis method has been optimized to produce high yields of pure compound with minimal impurities.
Aplicaciones Científicas De Investigación
5-Allyl-2-phenoxyanisole has been extensively studied for its potential as an insecticide. It has been found to be effective against a wide range of insect species, including mosquitoes, flies, and beetles. Additionally, this compound has shown promise as an environmentally friendly alternative to traditional insecticides, as it has a low toxicity to mammals and other non-target organisms.
Propiedades
Número CAS |
18738-93-7 |
|---|---|
Nombre del producto |
5-Allyl-2-phenoxyanisole |
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
2-methoxy-1-phenoxy-4-prop-2-enylbenzene |
InChI |
InChI=1S/C16H16O2/c1-3-7-13-10-11-15(16(12-13)17-2)18-14-8-5-4-6-9-14/h3-6,8-12H,1,7H2,2H3 |
Clave InChI |
JXCFPQRFQYEEGF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CC=C)OC2=CC=CC=C2 |
SMILES canónico |
COC1=C(C=CC(=C1)CC=C)OC2=CC=CC=C2 |
Otros números CAS |
18738-93-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




